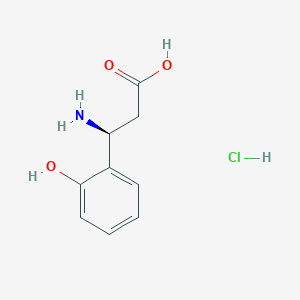

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C9H11NO3

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from phenylalanine or its derivatives. The process typically involves the protection of amino groups, followed by selective functionalization of the phenyl ring.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. The production process involves the use of catalysts and controlled reaction conditions to achieve the desired product.

Analyse Des Réactions Chimiques

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Amines and their derivatives.

Substitution: Various substituted derivatives of the original compound.

Applications De Recherche Scientifique

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in biological studies to understand protein interactions and enzyme activities.

Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.

Mécanisme D'action

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: is similar to other amino acid derivatives, such as (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride and 3-(3-amino-2-hydroxyphenyl)benzoic acid . its unique structural features and functional groups make it distinct in terms of reactivity and applications.

Comparaison Avec Des Composés Similaires

(S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

3-(3-amino-2-hydroxyphenyl)benzoic acid

2-Amino-3-(4-hydroxyphenyl)propanoic acid

Activité Biologique

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride, also known as a chiral amino acid derivative, has garnered attention in the field of pharmaceutical research due to its potential biological activities. This compound, with the chemical formula C₉H₁₂ClNO₃ and a molecular weight of 217.65 g/mol, exhibits properties that may influence neurotransmission, neuroprotection, and antimicrobial activity. This article will explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure features an amino acid backbone with a hydroxyl group attached to a phenyl ring, which enhances its interaction with biological systems. The hydrochloride salt form aids in its solubility and stability, making it suitable for pharmaceutical applications.

Neurobiological Activity

Research indicates that this compound can modulate neurotransmitter activity. Its structural similarity to neurotransmitters allows it to interact with various receptors in the brain, potentially influencing synaptic plasticity and neuroprotection.

- Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotective benefits, particularly in models of neurological disorders. It is hypothesized that it could mitigate neuronal damage by modulating excitatory neurotransmission and reducing oxidative stress .

- Pain and Inflammation Modulation : The compound's ability to influence neurotransmitter systems suggests a potential role in pain management and inflammation reduction, which warrants further investigation in clinical settings.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. While initial findings indicate weak activity against certain bacteria, derivatives of this compound have shown promising results against multidrug-resistant pathogens.

- Case Study : A study evaluating derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrated selective antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL for these strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 - 8 |

| Vancomycin-resistant E. faecalis | 0.5 - 2 |

| Gram-negative pathogens | 8 - 64 |

Antioxidant Properties

In addition to its antimicrobial potential, the compound has been evaluated for antioxidant activities. Certain derivatives have shown significant radical scavenging ability, indicating their potential use as antioxidant agents.

- Antioxidant Activity : Compounds derived from (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid were tested using the DPPH radical scavenging assay, revealing promising antioxidant properties comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

Recent investigations into the anticancer properties of related compounds have yielded encouraging results. Some derivatives have demonstrated cytotoxic effects on cancer cell lines while exhibiting low toxicity towards non-cancerous cells.

- Cell Viability Studies : Compounds based on this scaffold reduced A549 lung cancer cell viability significantly, with some variants achieving over 50% reduction in viability at specific concentrations .

| Compound | Viability Reduction (%) |

|---|---|

| Compound 20 | 31.2 |

| Compound 29 | 57.8 |

| Compound 12 | 86.1 |

Propriétés

IUPAC Name |

(3S)-3-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7(5-9(12)13)6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCOJZXICXSLRC-FJXQXJEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.